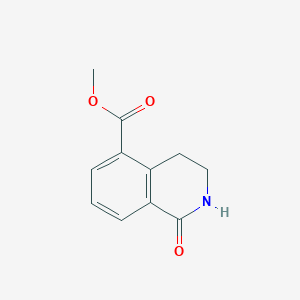

Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-5-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-5-carboxylate” is a compound that belongs to the class of tetrahydroisoquinolines .

Synthesis Analysis

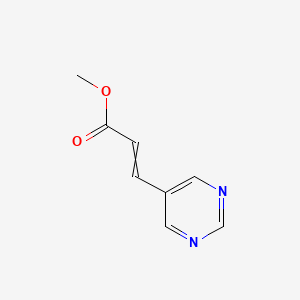

The synthesis of tetrahydroisoquinoline analogs has been a topic of interest in medicinal chemistry . The Pictet-Spengler reaction, first described in 1911, is a commonly used method for synthesizing these compounds . In this reaction, phenylethylamine and dimethoxymethane react in the presence of aqueous HCl at 100 °C to afford tetrahydroisoquinoline . More recent methods have replaced dimethoxymethane with aldehydes to give substituted tetrahydroisoquinolines .Molecular Structure Analysis

The molecular structure of “Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-5-carboxylate” is characterized by a tetrahydroisoquinoline core . Thermodynamic computations suggest that the most stable form of this compound is the trans isomer, in which the substituents at C8 (C-4) and C9 (C-3) are antiperiplanar .Chemical Reactions Analysis

Tetrahydroisoquinoline analogs, including “Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-5-carboxylate”, can undergo various chemical reactions . These compounds have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . They form an important class of isoquinoline alkaloids, a large group of natural products .

Anti-Coronavirus Activity

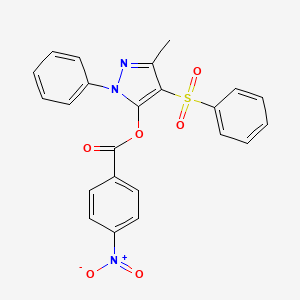

A series of novel 1-oxo-2,3,4-trisubstituted tetrahydroisoquinoline (THIQ) derivatives bearing other heterocyclic moieties in their structure were synthesized and tested for anti-coronavirus activity . Initial studies were carried out to establish the anti-coronavirus activity of some of the newly obtained THIQ-derivatives against two strains of human coronavirus-229E and OC-43 .

Antitumor Activity

The tetrahydroisoquinoline (THIQ) core has been repeatedly demonstrated to induce a wide range of biological properties including antitumor activity . For example, certain THIQ derivatives have shown potent inhibitory activity against breast cancer cell T47D .

Anticonvulsant Activity

THIQ derivatives have also been found to exhibit anticonvulsant activity .

Anti-HIV Activity

THIQ compounds have been studied for their potential anti-HIV activity .

Anti-Hepatitis C Virus Activity

Research has shown that THIQ derivatives can have anti-hepatitis C virus activity .

Antidiabetic Activity

THIQ compounds have been explored for their potential antidiabetic activity .

Anti-Inflammatory Activity

THIQ derivatives have been found to exhibit anti-inflammatory activity .

Wirkmechanismus

Target of Action

Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-5-carboxylate, also known as 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), is an endogenous substance with a broad spectrum of action in the brain . Its primary targets are monoamine oxidase (MAO) enzymes , which play a crucial role in the metabolism of monoamines in the brain .

Mode of Action

Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-5-carboxylate acts as a reversible short-acting moderate inhibitor of MAO A/B . By inhibiting these enzymes, it prevents the breakdown of monoamines, such as dopamine, noradrenaline, and serotonin . This results in increased concentrations of these neurotransmitters in the brain .

Biochemical Pathways

The inhibition of MAO enzymes by Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-5-carboxylate affects several biochemical pathways. It has been shown to antagonize the behavioral syndrome produced by well-known neurotoxins (e.g., MPTP; rotenone) . This suggests that it may be involved in the dopamine metabolism pathway . Furthermore, it has been implicated in unique and complex mechanisms of neuroprotection in various neurodegenerative illnesses of the central nervous system .

Pharmacokinetics

It is known that it has high gastrointestinal absorption .

Result of Action

The result of Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-5-carboxylate’s action is an increase in the concentrations of monoamines in the brain . This can lead to various effects, including neuroprotective effects and potential antidepressant-like effects . It has also been suggested that it may have a considerable potential as a drug for combating substance abuse, through the attenuation of craving .

Zukünftige Richtungen

The future directions for research on “Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-5-carboxylate” and related compounds are likely to focus on further elucidating their biological activities and mechanisms of action . There is also interest in developing novel tetrahydroisoquinoline analogs with potent biological activity .

Eigenschaften

IUPAC Name |

methyl 1-oxo-3,4-dihydro-2H-isoquinoline-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-15-11(14)9-4-2-3-8-7(9)5-6-12-10(8)13/h2-4H,5-6H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSWJOSIENRJOBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC2=C1CCNC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-Amino-2-(3,4-dichlorophenyl)ethyl]dimethylamine](/img/structure/B2568158.png)

![5-bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2568160.png)

![(8-Benzyl-5,6,7,9-tetrahydroimidazo[1,2-a][1,4]diazepin-6-yl)methanamine;trihydrochloride](/img/structure/B2568166.png)

![4-((1H-imidazol-1-yl)methyl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2568167.png)

![2-methoxy-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2568170.png)

![N-(5-(cyclohex-3-enecarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2568176.png)

![5-((3,4-dihydroisoquinolin-2(1H)-yl)(thiophen-2-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2568177.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dichlorobenzamide](/img/structure/B2568179.png)

![2,8,10-Trimethyl-4-(4-(2-(naphthalen-1-yloxy)ethyl)piperazin-1-yl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2568181.png)